molecular formula C43H66N12O12S2 B12421045 [D-Asn5]-Oxytocin

[D-Asn5]-Oxytocin

Cat. No.: B12421045
M. Wt: 1007.2 g/mol
InChI Key: XNOPRXBHLZRZKH-KKBHKYMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[D-Asn5]-Oxytocin is a synthetic analog of the naturally occurring hormone oxytocin. Oxytocin is a peptide hormone and neuropeptide that plays a crucial role in social bonding, sexual reproduction, childbirth, and the period after childbirth. The modification of oxytocin by replacing the fifth amino acid with D-Asparagine results in this compound, which can exhibit different biological activities and stability profiles compared to the natural hormone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [D-Asn5]-Oxytocin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for stability.

Chemical Reactions Analysis

Types of Reactions

[D-Asn5]-Oxytocin can undergo various chemical reactions, including:

    Oxidation: This can occur at the methionine residue, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Standard SPPS reagents like HBTU, DIC, and TFA.

Major Products

    Oxidation: Methionine sulfoxide-containing peptides.

    Reduction: Peptides with reduced disulfide bonds.

    Substitution: Various peptide analogs with modified amino acid sequences.

Scientific Research Applications

[D-Asn5]-Oxytocin has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating social behaviors and stress responses.

    Medicine: Explored for potential therapeutic uses in conditions like autism, anxiety, and postpartum depression.

    Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods.

Mechanism of Action

[D-Asn5]-Oxytocin exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors found in various tissues, including the brain, uterus, and mammary glands. The binding of this compound to these receptors activates intracellular signaling pathways involving calcium ions and cyclic AMP, leading to physiological responses such as uterine contractions and milk ejection.

Comparison with Similar Compounds

Similar Compounds

    Oxytocin: The natural hormone with a similar structure but different biological activity.

    [D-Ser4]-Oxytocin: Another analog with a substitution at the fourth position.

    Carbetocin: A synthetic analog with a longer half-life used to prevent postpartum hemorrhage.

Uniqueness

[D-Asn5]-Oxytocin is unique due to the specific substitution of D-Asparagine at the fifth position, which can alter its receptor binding affinity, stability, and biological activity compared to other oxytocin analogs.

Properties

Molecular Formula

C43H66N12O12S2

Molecular Weight

1007.2 g/mol

IUPAC Name

(2S)-1-[(4R,7R,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C43H66N12O12S2/c1-5-22(4)35-42(66)49-26(12-13-32(45)57)38(62)51-29(17-33(46)58)39(63)53-30(20-69-68-19-25(44)36(60)50-28(40(64)54-35)16-23-8-10-24(56)11-9-23)43(67)55-14-6-7-31(55)41(65)52-27(15-21(2)3)37(61)48-18-34(47)59/h8-11,21-22,25-31,35,56H,5-7,12-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,66)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64)/t22-,25-,26-,27-,28-,29+,30-,31-,35-/m0/s1

InChI Key

XNOPRXBHLZRZKH-KKBHKYMDSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Origin of Product

United States

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